molecular formula C10H15N3O2 B2380990 tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate CAS No. 2248325-61-1

tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No.: B2380990
CAS No.: 2248325-61-1
M. Wt: 209.249
InChI Key: CRGNEPZXARIMED-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions and may require a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine-5-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.

    tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate: Contains a chlorine atom instead of a methyl group, altering its reactivity and biological activity.

    tert-Butyl 2-amino-4-methylpyrimidine-5-carboxamide: Has an amide group instead of an ester, affecting its solubility and stability.

Uniqueness

tert-Butyl 2-amino-4-methylpyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The tert-butyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-amino-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-7(5-12-9(11)13-6)8(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNEPZXARIMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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